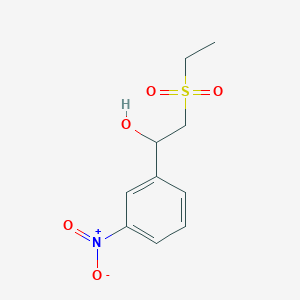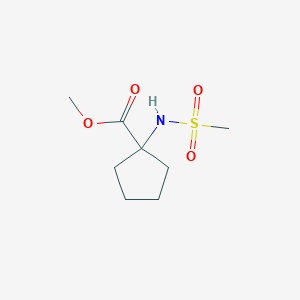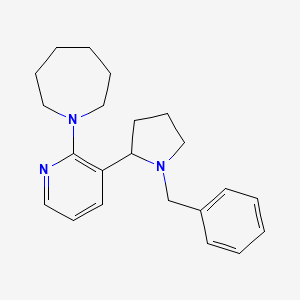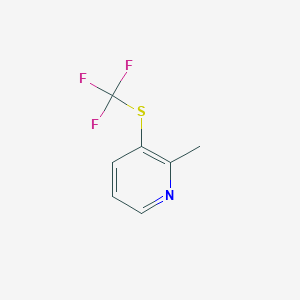
2-Methyl-3-((trifluoromethyl)thio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-((trifluoromethyl)thio)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methyl group at the 2-position and a trifluoromethylthio group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((trifluoromethyl)thio)pyridine can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with trifluoromethylthiolating agents under specific conditions. For example, the use of trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-((trifluoromethyl)thio)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Conditions for substitution reactions may include the use of catalysts such as palladium or copper, along with appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-Methyl-3-((trifluoromethyl)thio)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-((trifluoromethyl)thio)pyridine involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop protection products.
4-(Trifluoromethyl)pyridine: Known for its applications in pharmaceuticals and agrochemicals.
Uniqueness
2-Methyl-3-((trifluoromethyl)thio)pyridine is unique due to the presence of both a methyl group and a trifluoromethylthio group on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H6F3NS |
|---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
2-methyl-3-(trifluoromethylsulfanyl)pyridine |
InChI |
InChI=1S/C7H6F3NS/c1-5-6(3-2-4-11-5)12-7(8,9)10/h2-4H,1H3 |
InChI Key |
KIDMSUFCSFBOLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B13002730.png)
![3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide](/img/structure/B13002745.png)

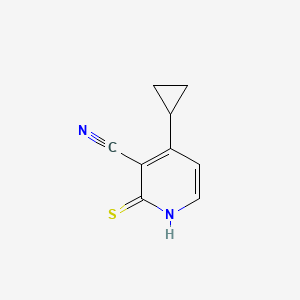

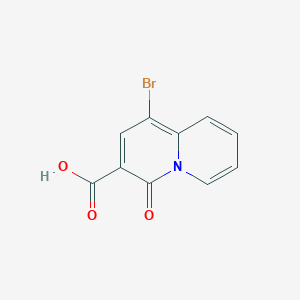
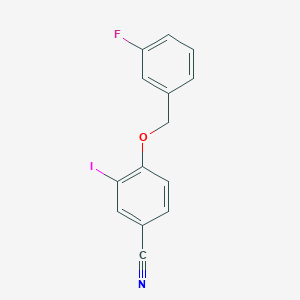
![5,7-Dichloro-N-(2,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13002774.png)
![Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13002776.png)
